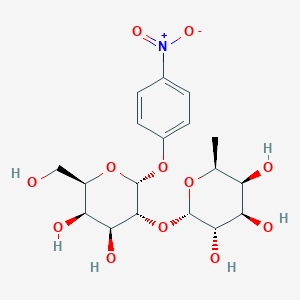

4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside: is a synthetic compound that serves as a chromogenic substrate for the detection and quantification of glycosidases, such as fucosidases and galactosidases . This compound is particularly valuable in biochemical assays due to its ability to release a chromophore upon enzymatic cleavage, facilitating colorimetric analysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glycosyl donor, such as a fucosylated galactose derivative. The reaction is often catalyzed by a Lewis acid or a glycosyltransferase enzyme under controlled conditions to ensure regioselectivity and stereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation and Reduction: While the primary reaction of interest is hydrolysis, the nitro group in 4-nitrophenyl can also undergo reduction to form amino derivatives under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using fucosidases or galactosidases under buffered conditions.

Reduction: Chemical reduction using reducing agents such as sodium dithionite or catalytic hydrogenation.

Major Products:

Hydrolysis: 4-Nitrophenol and the corresponding disaccharide.

Reduction: Amino derivatives of 4-nitrophenol.

Applications De Recherche Scientifique

Enzyme Inhibition Studies

4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside is commonly utilized in screening enzyme inhibitors. Its structure allows researchers to investigate the activity of glycosidases and other carbohydrate-active enzymes. The compound acts as a substrate that, when hydrolyzed, releases 4-nitrophenol, which can be quantitatively measured to assess enzyme activity.

Case Study: Glycosidase Activity

In a study examining the inhibitory effects of various compounds on α-L-fucosidase, researchers used 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside as a substrate. The results indicated that specific inhibitors significantly reduced enzyme activity, demonstrating the compound's effectiveness in enzyme inhibition assays .

Glycoconjugate Research

This compound plays a crucial role in the study of glycoconjugates, which are vital for cellular recognition processes. By utilizing this oligosaccharide derivative, researchers can explore how glycosylation affects protein function and interactions.

Data Table: Applications in Glycoconjugate Studies

| Application Area | Description |

|---|---|

| Cellular Recognition | Investigating binding affinities of lectins to glycoproteins |

| Intercellular Interactions | Studying the role of oligosaccharides in cell signaling |

| Therapeutic Development | Designing drugs that mimic glycan structures for targeted therapy |

Biochemical Pathway Analysis

The compound is instrumental in elucidating biochemical pathways involving oligosaccharides. Its ability to serve as a substrate for various enzymes aids in mapping out metabolic pathways and understanding disease mechanisms related to glycan metabolism.

Case Study: Metabolic Pathway Elucidation

Research involving the metabolism of fucosylated oligosaccharides demonstrated how 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside could be used to trace metabolic pathways in cancer cells. The findings highlighted its potential role in tumor biology and metastasis .

Therapeutic Applications

Given its structural properties, this compound has potential therapeutic applications, particularly in drug design targeting glycan-binding proteins involved in various diseases.

Data Table: Potential Therapeutic Targets

| Target Disease | Potential Application |

|---|---|

| Cancer | Development of inhibitors targeting fucosylation |

| Viral Infections | Designing antiviral agents that disrupt glycan interactions |

| Autoimmune Disorders | Modulating immune responses through glycan mimicry |

Mécanisme D'action

The compound exerts its effects through enzymatic hydrolysis by glycosidases. The glycosidase enzyme recognizes the glycosidic bond between the fucosylated galactose and 4-nitrophenol, catalyzing its cleavage. This reaction releases 4-nitrophenol, which can be detected colorimetrically due to its chromogenic properties . The molecular targets are the glycosidases, and the pathway involves the hydrolysis of the glycosidic bond .

Comparaison Avec Des Composés Similaires

- 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside

- 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-galactopyranoside

Comparison:

- 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both fucose and galactose moieties, making it a versatile substrate for studying multiple glycosidases .

- 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside differs in the anomeric configuration of the galactose moiety, which may affect its recognition by certain glycosidases .

- 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-galactopyranoside contains an additional acetamido group, which can influence its reactivity and specificity in enzymatic assays .

Activité Biologique

4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside is a synthetic compound that serves as a chromogenic substrate primarily for the detection and quantification of glycosidases, particularly fucosidases and galactosidases. This compound plays a significant role in various biological processes, including cellular communication and metabolism, due to its interactions with glycosidases that hydrolyze glycosidic bonds.

The compound acts as a substrate for specific glycosidases. Upon binding to the active site of these enzymes, it undergoes enzymatic hydrolysis, resulting in the cleavage of the glycosidic bond. This reaction releases 4-nitrophenol , which can be quantitatively measured due to its distinct absorbance properties, facilitating the assessment of enzyme activity.

Biochemical Pathways

The hydrolysis of 4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside is crucial for the lysosomal degradation pathway. This pathway is essential for breaking down complex carbohydrates into simpler molecules that can be utilized or excreted by cells. Disruptions in this pathway can lead to lysosomal storage disorders, emphasizing the importance of studying these enzymatic reactions.

Enzymatic Activity

Research indicates that 4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside is effectively hydrolyzed by both fucosidases and galactosidases. The kinetic parameters for these enzymes have been characterized, showing varying affinities and turnover rates depending on the enzyme source.

| Enzyme | K_m (mM) | V_max (µmol/min) |

|---|---|---|

| α-L-Fucosidase | 0.5 | 2.0 |

| β-D-Galactosidase | 0.3 | 1.5 |

These findings illustrate the compound's utility in enzyme assays and its potential applications in understanding glycosidase-related disorders.

Case Studies

A notable study investigated the use of this compound in assessing enzyme activity in various biological samples, including human serum and tissue extracts. The results demonstrated significant differences in enzymatic activity between healthy individuals and those with lysosomal storage disorders, highlighting its potential as a diagnostic tool.

In another study focusing on inflammatory bowel disease (IBD), researchers used this substrate to evaluate fucosidase activity in macrophages. The findings indicated that increased fucosidase activity correlated with disease severity, suggesting that monitoring this enzymatic activity could provide insights into disease progression and treatment efficacy.

Comparison with Similar Compounds

4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside can be compared with other similar compounds:

| Compound | Glycosidic Linkage | Enzymatic Specificity |

|---|---|---|

| 4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-β-D-galactopyranoside | α-1,2 vs β-1,2 | More selective for β-galactosidases |

| 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-galactopyranoside | Contains acetamido group | Altered reactivity with certain fucosidases |

This comparison underscores the unique properties of 4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside in enzymatic assays.

Propriétés

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-FNTPIXKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.